molecular formula C23H17Cl3N2OS B3035339 {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether CAS No. 318248-34-9

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether

Cat. No. B3035339
CAS RN: 318248-34-9
M. Wt: 475.8 g/mol
InChI Key: YLPCOKBBMFWGQU-UHFFFAOYSA-N
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Description

The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether is a chemical compound with the molecular formula C23H17Cl3N2OS. Its molecular weight is 475.82 .


Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the available resources, a similar compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, was synthesized starting from 4-chlorobenzoic acid in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a CAS Number of 18527-31-6 .

Scientific Research Applications

Synthesis and Biological Activities

A series of N-phenylpyrazolyl aryl methanones derivatives, including compounds with a structure related to {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether, were synthesized and evaluated for their herbicidal and insecticidal activities. These compounds exhibited favorable activities in these domains (Wang et al., 2015).

Structural and Antimicrobial Studies

The structural properties of similar pyrazole compounds were investigated, contributing valuable insights into their potential antimicrobial applications. These structural analyses are crucial in understanding how such compounds interact with biological targets (Prabhudeva et al., 2017).

Catalytic Applications

The use of sulfuric acid derivatives in catalyzing condensation reactions involving pyrazole compounds highlights the potential of these chemicals in synthetic chemistry applications. This includes the synthesis of biologically active compounds (Tayebi et al., 2011).

Fungicidal Activity and Structure-Activity Relationship

Studies on oxime ether derivatives containing 1-aryl-3-oxypyrazoles, which share a structural similarity with the compound of interest, have shown significant fungicidal activities. These findings are instrumental in understanding the structure-activity relationship of such compounds (Lv et al., 2015).

Pharmaceutical Synthesis

Research involving the synthesis of pharmaceutically important heteroaromatics from related sulfones provides insights into the versatility and potential pharmaceutical applications of these compounds (Yokoyama et al., 1984).

Crystal Structure Analysis

The detailed analysis of the crystal structures of related pyrazole compounds contributes to the understanding of their physical and chemical properties. This is essential for their application in various scientific fields, including materials science and drug design (Trilleras et al., 2005).

Anticancer Research

Some novel thiadiazoles and thiazoles incorporating the pyrazole moiety, similar in structure to the compound of interest, have been evaluated as potential anticancer agents. This highlights the potential therapeutic applications of such compounds in oncology (Gomha et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are indicated by the GHS07 pictogram. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-[(2,6-dichlorophenoxy)methyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl3N2OS/c1-28-23(30-17-12-10-16(24)11-13-17)18(21(27-28)15-6-3-2-4-7-15)14-29-22-19(25)8-5-9-20(22)26/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPCOKBBMFWGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC3=C(C=CC=C3Cl)Cl)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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